(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide
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Overview
Description
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide is an organic compound that features both boron and phosphorus atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst to facilitate the formation of the boron-containing moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki coupling reactions.
Biology: The compound can be used to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The phosphorus atom can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyridin-5-yl)boronic acid pinacol ester: This compound features a similar boron-containing moiety but with a pyridine ring instead of a phenyl ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: This compound has a thiophene ring instead of a phenyl ring, offering different electronic properties.
Uniqueness
(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dimethylphosphine oxide is unique due to the presence of both boron and phosphorus atoms in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various scientific applications.
Properties
Molecular Formula |
C14H23BNO3P |
---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
2-dimethylphosphoryl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H23BNO3P/c1-13(2)14(3,4)19-15(18-13)10-7-8-11(16)12(9-10)20(5,6)17/h7-9H,16H2,1-6H3 |
InChI Key |
FOUSQYNJEHQAJO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)P(=O)(C)C |
Origin of Product |
United States |
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